molecular formula C10H17BrO2 B6218986 methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 2743432-08-6

methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6218986
CAS No.: 2743432-08-6
M. Wt: 249.14 g/mol
InChI Key: OIKOJEDBZVJKKB-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate is an organic compound characterized by the presence of a cyclohexane ring substituted with a bromoethyl group and a carboxylate ester. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule leads to the formation of these diastereomers. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1-carboxylic acid.

    Esterification: The carboxylic acid is esterified using methanol and an acid catalyst to form methyl cyclohexane-1-carboxylate.

    Bromination: The ester is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethyl group at the 4-position of the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using industrial reactors.

    Controlled Bromination: Bromination under controlled conditions to ensure high yield and purity of the desired product.

    Purification: The mixture of diastereomers is purified using techniques such as distillation or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and thioethers.

    Reduction Reactions: The primary product is the corresponding alcohol.

    Oxidation Reactions: Products include carboxylic acids and ketones.

Scientific Research Applications

Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Reduction: The ester group is reduced to an alcohol, involving the transfer of hydride ions.

    Oxidation: The compound is oxidized to form carboxylic acids or ketones, involving the transfer of oxygen atoms.

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity and providing insights into their function.

Comparison with Similar Compounds

Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate can be compared with other similar compounds such as:

    Methyl 4-(bromomethyl)cyclohexane-1-carboxylate: Similar structure but with a bromomethyl group instead of a bromoethyl group.

    Ethyl 4-(2-bromoethyl)cyclohexane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-(2-chloroethyl)cyclohexane-1-carboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.

Uniqueness: The uniqueness of methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the bromoethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2743432-08-6

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H17BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h8-9H,2-7H2,1H3

InChI Key

OIKOJEDBZVJKKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CCBr

Purity

95

Origin of Product

United States

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